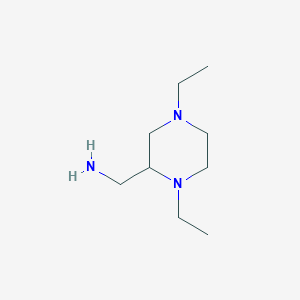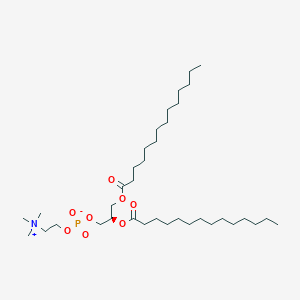
1,2-Dimyristoyl-sn-glycero-3-Phosphocholin
Übersicht
Beschreibung
Dimyristoyl lecithin, also known as 1,2-dimyristoyl-sn-glycero-3-phosphocholine, is a synthetic phospholipid commonly used in the study of biological membranes. It is a type of lecithin that consists of two myristic acid chains attached to a glycerol backbone, which is further linked to a phosphocholine head group. This compound is widely utilized in the formation of liposomes and lipid bilayers due to its amphiphilic nature, making it an essential component in various biochemical and biophysical studies .
Wissenschaftliche Forschungsanwendungen
Dimyristoyllecithin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird zur Untersuchung von Lipid-Lipid- und Lipid-Protein-Wechselwirkungen sowie zur Untersuchung von Membrandynamik und Phasenverhalten eingesetzt.
Biologie: Dimyristoyllecithin wird zur Bildung von Liposomen für die Wirkstoffabgabe, Gentherapie und Impfstoffentwicklung verwendet. Es dient auch als Modellsystem für Membranen, um die Eigenschaften und Funktionen von Zellmembranen zu untersuchen.
5. Wirkmechanismus
Dimyristoyllecithin übt seine Wirkungen aus, indem es Lipiddoppelschichten und Liposomen bildet, die die Struktur biologischer Membranen nachahmen. Die amphiphile Natur des Moleküls ermöglicht es ihm, sich selbst zu Doppelschichten zusammenzulagern, wobei die hydrophoben Myristinsäureketten nach innen und die hydrophilen Phosphocholin-Kopfgruppen nach außen zeigen. Diese Anordnung schafft eine Barriere, die hydrophile und hydrophobe Substanzen einschließen kann, was ihren Transport und ihre Abgabe erleichtert. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Wechselwirkungen mit Membranproteinen und die Modulation der Membranfluidität und -permeabilität .
Ähnliche Verbindungen:
Dipalmitoyllecithin: Ähnlich wie Dimyristoyllecithin, jedoch mit Palmitinsäureketten anstelle von Myristinsäure.
Dioleoyllecithin: Enthält Ölsäureketten, die eine Ungesättigung einführen und die Membranfluidität beeinflussen.
Distearoyllecithin: Besteht aus Stearinsäureketten, die im Vergleich zu Dimyristoyllecithin andere physikalische Eigenschaften aufweisen.
Einzigartigkeit: Dimyristoyllecithin ist aufgrund seiner spezifischen Fettsäurezusammensetzung einzigartig, die seine Phasenübergangstemperatur und Membraneigenschaften beeinflusst. Es ist besonders nützlich in Studien, die ein genau definiertes und reproduzierbares Modellsystem für Membranen erfordern .
Wirkmechanismus
Target of Action
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a synthetic phospholipid used in the study of lipid monolayers and bilayers . It primarily targets cell membranes , specifically the membranes of axons, dendritic and myelin sheaths .
Mode of Action
DMPC interacts with cell membranes due to its similar phospholipid structure . When coated on the surface of nanoparticles, it promotes their adhesion to bio-membranes . This interaction results in changes in the distribution of these nanoparticles in cells .
Biochemical Pathways
The biochemical pathways affected by DMPC are primarily related to its role in facilitating the adhesion of nanoparticles to bio-membranes . This can lead to potential applications in drug delivery or activating neuron membrane channels .
Pharmacokinetics
It’s noted that dmpc-coated nanoparticles are transported in the brain faster than those without dmpc .
Result of Action
The primary result of DMPC’s action is the enhanced distribution of nanoparticles on cell membranes . In vitro experiments have found that DMPC-coated nanoparticles enter cells more easily .
Action Environment
The action of DMPC can be influenced by environmental factors. For instance, the distribution and transport of DMPC-coated nanoparticles in the brain were explored at different time periods, suggesting that temporal factors may influence DMPC’s action .
Biochemische Analyse
Biochemical Properties
1,2-Dimyristoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It has been found to promote the adhesion of nanoparticles to bio-membranes and enhance transport in the brain . The attachment of nanoparticles to bio-membranes could result from similar phospholipid structures of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine and the membranes .
Cellular Effects
1,2-Dimyristoyl-sn-glycero-3-phosphocholine has been observed to have significant effects on various types of cells and cellular processes. In vitro experiments found that nanoparticles coated with 1,2-Dimyristoyl-sn-glycero-3-phosphocholine enter cells more easily .
Molecular Mechanism
The molecular mechanism of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine involves its interaction with other biomolecules. It has been found to enhance the constancy and in vitro antiproliferative effect of carmofur . This suggests that 1,2-Dimyristoyl-sn-glycero-3-phosphocholine may interact with enzymes or other biomolecules to exert its effects.
Temporal Effects in Laboratory Settings
The effects of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine over time in laboratory settings have been studied. It has been observed that nanoparticles coated with 1,2-Dimyristoyl-sn-glycero-3-phosphocholine were transported in the brain faster than those without it . This suggests that 1,2-Dimyristoyl-sn-glycero-3-phosphocholine may have long-term effects on cellular function.
Transport and Distribution
1,2-Dimyristoyl-sn-glycero-3-phosphocholine has been found to promote the adhesion of nanoparticles to bio-membranes, suggesting that it may play a role in the transport and distribution of substances within cells and tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimyristoyl lecithin can be synthesized through the esterification of glycerophosphorylcholine with myristic acid. The reaction typically involves the use of catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in a solvent like N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography. After completion, the product is extracted using ethyl acetate and purified through column chromatography .
Industrial Production Methods: In industrial settings, dimyristoyl lecithin is often produced using high-performance liquid chromatography (HPLC) for the separation and purification of lecithin from other phospholipids. The process involves the use of a preparative HPLC column with an optimized solvent system consisting of acetonitrile, isopropanol, methanol, water, and trifluoroacetic acid. This method ensures high purity and recovery rates, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dimyristoyllecithin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Dimyristoyllecithin kann unter milden Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Hydroxidionen oder Amine, die die Phosphocholin-Kopfgruppe durch andere funktionelle Gruppen ersetzen können.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte oder reduzierte Derivate von Dimyristoyllecithin sowie substituierte Phospholipide mit modifizierten Kopfgruppen .
Vergleich Mit ähnlichen Verbindungen
Dipalmitoyl lecithin: Similar to dimyristoyl lecithin but with palmitic acid chains instead of myristic acid.
Dioleoyl lecithin: Contains oleic acid chains, which introduce unsaturation and affect membrane fluidity.
Distearoyl lecithin: Composed of stearic acid chains, providing different physical properties compared to dimyristoyl lecithin.
Uniqueness: Dimyristoyl lecithin is unique due to its specific fatty acid composition, which influences its phase transition temperature and membrane properties. It is particularly useful in studies requiring a well-defined and reproducible model membrane system .
Eigenschaften
IUPAC Name |
[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHEXJVPOWHKC-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860227 | |
| Record name | 1,2-Dimyristoyl-L-phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS], Solid | |
| Record name | Dimyristoyl lecithin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10507 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PC(14:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18194-24-6 | |
| Record name | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimyristoyl lecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimyristoyl-L-phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52QK2NZ2T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PC(14:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine?
A1: The molecular formula of DMPC is C36H72NO8P, and its molecular weight is 677.93 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize DMPC?
A2: Several spectroscopic techniques are employed for DMPC characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into molecular structure, dynamics, and interactions with other molecules. [, , , , , , , , , , , , ]
- Circular Dichroism (CD) Spectroscopy: Used to study the secondary structure of peptides and proteins interacting with DMPC bilayers. [, , , , ]
- Fluorescence Spectroscopy: Employs fluorescent probes like PRODAN to study membrane fluidity, polarity, and interactions. [, , , , ]
- Infrared (IR) Spectroscopy: Offers information on molecular vibrations and conformational changes within the lipid bilayer. [, , , , ]
- Raman Spectroscopy: Similar to IR, it provides complementary information about molecular vibrations and structural changes. [, ]
Q3: How does the phase transition temperature of DMPC affect its applications?
A3: DMPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) around 23 °C [, ]. This property makes it useful for studying temperature-dependent membrane processes. Below Tm, DMPC forms a tightly packed gel phase, while above Tm, it transitions into a more fluid liquid crystalline phase.
Q4: What factors can influence the stability of DMPC liposomes?
A4: Several factors can affect DMPC liposome stability, including:
- Temperature: Temperatures above Tm can increase the rate of lipid degradation [].
- Ionic Strength: High salt concentrations can shield charges on the liposome surface, impacting stability. []
- Presence of Cholesterol: Cholesterol can increase the stability and rigidity of DMPC liposomes [, , , ].
Q5: Can DMPC be used to create supported lipid bilayers (SLBs) on different surfaces?
A5: Yes, DMPC readily forms SLBs on various surfaces, including silica (SiO2) and gold (Au) [, , , ]. The formation and stability of these SLBs depend on factors like surface charge, ionic strength, and the presence of other molecules.
Q6: How do antimicrobial peptides interact with DMPC bilayers?
A6: Antimicrobial peptides, such as L- and D-phenylseptin, interact with DMPC bilayers and adopt an α-helical structure []. The interaction involves hydrophobic interactions between the peptide and the lipid acyl chains and electrostatic interactions with the phospholipid headgroups.
Q7: How does the presence of cholesterol affect the interaction of molecules with DMPC bilayers?
A7: Cholesterol can significantly impact the interaction of molecules with DMPC bilayers. For example, cholesterol can enhance the partitioning of some drugs into the bilayer [, , ] while reducing the binding of others, like amantadine, to membrane proteins embedded in the bilayer [].
Q8: Can nanoparticles be functionalized with DMPC to enhance their interaction with biological membranes?
A8: Yes, coating nanoparticles with DMPC can enhance their adhesion to biomembranes [, ]. This is attributed to the structural similarity between DMPC and natural phospholipids, promoting fusion with cell membranes.
Q9: How does DMPC interact with proteins incorporated into the lipid bilayer?
A9: DMPC can interact with membrane proteins in several ways. For instance, the presence of a protein can influence the ordering of the surrounding DMPC molecules and vice versa [, , ]. These interactions are crucial for protein function and membrane organization.
Q10: What computational techniques are used to study DMPC?
A10: Molecular dynamics (MD) simulations are commonly used to investigate the behavior of DMPC bilayers [, , , ]. These simulations provide insights into membrane properties, lipid dynamics, and interactions with other molecules at the atomic level.
Q11: How can the release of drugs from DMPC liposomes be controlled?
A11: Various strategies can be employed to control drug release from DMPC liposomes, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



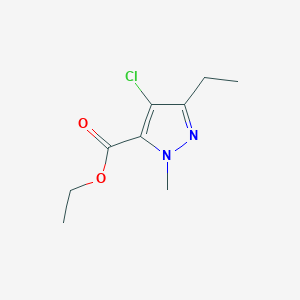


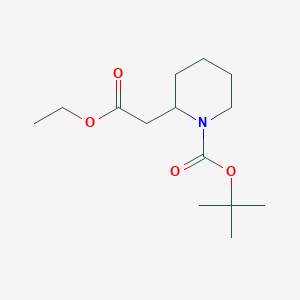
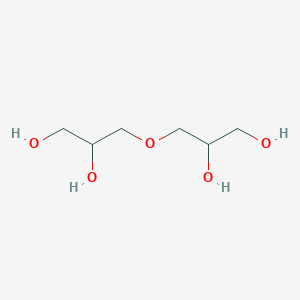
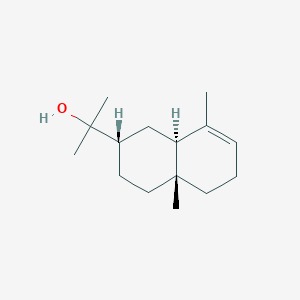
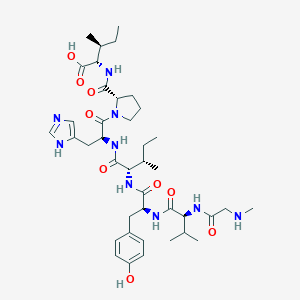
![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)

